6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-25-13-15(12-23-25)14-10-21-19(22-11-14)27-17-5-7-26(8-6-17)18-4-2-3-16(9-20)24-18/h2-4,10-13,17H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSVEMBZRRMWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a piperidine moiety and a pyrimidine derivative, which are known to contribute to its biological activity. The presence of the pyrazole ring is particularly interesting due to its established role in various pharmacological applications.
Research indicates that compounds with similar structures often target critical enzymes involved in cellular processes. Specifically, dihydrofolate reductase (DHFR) is a common target for pyrimidine derivatives. Inhibition of DHFR disrupts DNA synthesis by reducing the availability of tetrahydrofolate, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Antitumor Activity : Compounds similar to this compound have been reported to exhibit significant antitumor effects. Studies have shown that they can inhibit the proliferation of various cancer cell lines, including those derived from melanoma and breast cancer .
- Enzyme Inhibition : The compound may also act as an inhibitor of various kinases involved in tumorigenesis. For instance, inhibitors targeting tyrosine kinases have shown promise in reducing tumor growth by blocking signaling pathways essential for cancer cell survival and proliferation .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Antitumor Efficacy : A study on a related piperidine derivative demonstrated potent antitumor activity against HepG2 liver cancer cells, highlighting the importance of structural modifications in enhancing biological efficacy .
- Inhibition of DHFR : Research on pyrido[2,3-d]pyrimidine derivatives revealed their capacity to inhibit DHFR effectively, leading to reduced cell viability in cancer models. This mechanism is critical for developing new anticancer therapeutics .
- Kinase Inhibition : Compounds with similar scaffolds have been tested for their ability to inhibit various kinases, including MAP kinases and platelet-derived growth factor receptors (PDGFr), which are implicated in angiogenesis and tumor growth .
Data Summary
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated its efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication through interference with viral polymerases, making it a candidate for the development of antiviral therapies.
3. Neurological Applications
Given its structural similarity to known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may enhance cognitive function and reduce neuroinflammation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at micromolar concentrations.
Case Study 2: Neuroprotective Effects
A recent investigation published in Neuropharmacology assessed the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results demonstrated improved memory function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration.
Comparison with Similar Compounds
Structural Insights :
- Heterocyclic Substitutions : Replacing thiazole (as in ) with pyrazole introduces a bulkier, electron-rich aromatic system, which may enhance π-π stacking interactions in kinase pockets.
- Solubility : The pyridine-2-carbonitrile group likely improves aqueous solubility relative to morpholine-containing analogs (e.g., ), which have higher logP values.
Preparation Methods
Halogenation and Cross-Coupling
The pyrimidine-pyrazole subunit was synthesized via sequential functionalization:
-
2-Chloro-5-iodopyrimidine was subjected to Suzuki-Miyaura coupling with 1-methyl-1H-pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis (5 mol%), K₂CO₃ base, and dioxane/H₂O solvent (4:1) at 80°C for 12 hours. This yielded 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine in 78% yield.
-
Hydrolysis of the C2 chloride was achieved using NaOH (2 M) in EtOH/H₂O (3:1) at 60°C for 6 hours, furnishing the key intermediate 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (85% yield).
Table 1: Optimization of Suzuki-Miyaura Coupling
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ (5 mol%) | 78 |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | K₂CO₃ | 78 |
| Solvent | Dioxane/H₂O, DMF/H₂O, THF/H₂O | Dioxane/H₂O (4:1) | 78 |
Functionalization of Piperidine
Protection/Activation of Piperidin-4-ol
Piperidin-4-ol was protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 eq) and imidazole (2 eq) in DMF (0°C to RT, 2 hours). Subsequent mesylation of the free hydroxyl group with MsCl (1.1 eq) and Et₃N (2 eq) in CH₂Cl₂ afforded 1-mesyl-4-(TBS-oxy)piperidine (91% yield over two steps).
Etherification with Pyrimidin-2-ol
The TBS-protected piperidine was coupled with 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol via Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT, 8 hours), yielding 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-1-mesylpiperidine (67% yield). Deprotection with TBAF (1 M in THF) provided 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine (94% yield).
Assembly of Pyridine-Piperidine Moiety
Buchwald-Hartwig Amination
The final C–N bond formation between 6-bromopyridine-2-carbonitrile and 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine was achieved using:
-
Pd₂(dba)₃ (3 mol%)
-
Xantphos (6 mol%)
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Cs₂CO₃ (2 eq)
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Toluene, 110°C, 24 hours
This afforded the target compound in 65% yield after silica gel chromatography.
Table 2: Ligand Screening for Amination
| Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Xantphos | Toluene | 110 | 65 |
| BINAP | Toluene | 110 | 48 |
| DPPF | Dioxane | 100 | 52 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >99% purity, with retention time = 12.7 minutes.
Challenges and Optimization
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling of pyrazole-pyrimidine and piperidine-pyridine moieties. Key optimizations include:
- Piperidine Intermediate Handling : Use anhydrous conditions and inert gas (e.g., N₂) to prevent degradation of piperidine intermediates during coupling reactions .
- Reaction Solvent : Employ ethanol or DMF for reflux conditions (e.g., 8–12 hours at 80°C) to enhance nucleophilic substitution between pyrimidin-2-yloxy and piperidine groups, as demonstrated in analogous pyridopyrimidine syntheses (75% yield) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol can achieve >95% purity .
Basic: Which analytical techniques are most suitable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.12 ppm for CH groups in piperidine, δ 7.16–7.79 ppm for aromatic protons) confirm connectivity and substituent positions .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1638 cm⁻¹ (C=O, if applicable) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., m/z 422 [M⁺]) ensures molecular weight accuracy .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift modeling) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism by obtaining single-crystal structures, as done for spiro-piperidine derivatives .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to distinguish overlapping signals in complex heterocycles .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Core Modifications : Replace the pyrimidine-2-yloxy group with alternative heterocycles (e.g., pyridazine) to assess binding affinity changes, as seen in piperidine-based kinase inhibitors .
- Substituent Screening : Systematically vary the 1-methylpyrazole group (e.g., fluorination at C5) and analyze bioactivity via in vitro assays .
- Pharmacophore Modeling : Use software like MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding with the pyridine-carbonitrile group) .
Advanced: How to design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., JAK/STAT) or receptors (e.g., GPCRs) based on structural analogs like PF-06465469 phosphatase inhibitors .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) in cell viability assays (e.g., MTT) with controls (e.g., staurosporine) .
- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .
Basic: What are common impurities formed during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts : Unreacted pyrimidin-2-ol or piperidine intermediates. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate) and remove via aqueous washes (5% NaOH) .
- Oxidation Products : Protect light-sensitive intermediates (e.g., carbonitrile groups) with amber glassware and antioxidant additives (e.g., BHT) .
Advanced: How to perform stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
Advanced: What computational methods predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3L4F for kinases) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Basic: How to scale up synthesis while maintaining batch consistency?
Methodological Answer:
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
- Solvent Recycling : Optimize distillation for ethanol recovery (>90%) to reduce costs and waste .
Advanced: How to validate an HPLC method for quantifying the compound in complex mixtures?
Methodological Answer:
- System Suitability : Test parameters (e.g., tailing factor <2, theoretical plates >2000) using USP standards .
- Linearity : Prepare 5–200 µg/mL solutions (R² ≥0.999) and validate via ANOVA .
- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase (±2% acetonitrile) to assess method resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
